(2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

anticancer tubulin polymerization chalcone SAR

The title compound belongs to the imidazole-chalcone hybrid class, characterized by a 5-chloro-1-methylimidazole ring system connected via an α,β-unsaturated carbonyl linker to a 4-hydroxyphenyl B-ring. This specific architecture integrates a hydrogen-bond-donating phenolic motif into a privileged antimitotic pharmacophore.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
CAS No. 889284-61-1
Cat. No. B12228088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
CAS889284-61-1
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1C=CC(=O)C2=CC=C(C=C2)O)Cl
InChIInChI=1S/C13H11ClN2O2/c1-16-12(14)8-15-13(16)7-6-11(18)9-2-4-10(17)5-3-9/h2-8,17H,1H3/b7-6+
InChIKeyHEHOHKSRKWTFFB-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.8 [ug/mL] (The mean of the results at pH 7.4)

(2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (CAS 889284-61-1): A Hydroxylated Imidazole-Chalcone for Targeted Probe and Lead Optimization


The title compound belongs to the imidazole-chalcone hybrid class, characterized by a 5-chloro-1-methylimidazole ring system connected via an α,β-unsaturated carbonyl linker to a 4-hydroxyphenyl B-ring . This specific architecture integrates a hydrogen-bond-donating phenolic motif into a privileged antimitotic pharmacophore. While imidazole-chalcones are broadly recognized for tubulin polymerization inhibition and cytotoxicity in the low-micromolar range, the unique combination of a 5-chloroimidazole donor and a para-hydroxy acceptor substituent creates a distinct electronic and steric profile that is not interchangeable with other halogenated or methoxylated analogs [1][2].

Why Generic Imidazole-Chalcone Substitution Fails for (2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (CAS 889284-61-1)


The biological activity of imidazole-chalcones is exquisitely sensitive to the B-ring substitution pattern. Comprehensive structure-activity relationship (SAR) studies demonstrate that replacing the 4-hydroxy group with a methoxy, chloro, or unsubstituted phenyl ring drastically alters cytotoxicity, microtubule dynamics, and metabolic stability [1][2]. The imidazole ring is essential for cytotoxic activity, but the B-ring para-substituent serves as a critical tuner for potency and phenotype. The 4-hydroxy group introduces a hydrogen-bond donor capability absent in 4-methoxy or 4-chloro analogs, which can profoundly shift binding affinity at the colchicine site of β-tubulin and alter susceptibility to glucuronidation . Consequently, a generic imidazole-chalcone scaffold cannot recapitulate the specific pharmacokinetic and pharmacodynamic signature of this compound, rendering direct substitution invalid for lead optimization campaigns.

Quantitative Differentiation Evidence for (2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (CAS 889284-61-1) Against Key Comparators


Para-Hydroxy Substituent Confers Distinct Cytotoxicity Profile Relative to Methoxy and Chloro Analogs

In the imidazole-chalcone series reported by Oskuei et al. (2021), B-ring para-substitution dictated cytotoxicity against A549, MCF-7, and HepG2 cell lines. Compounds bearing a 4-hydroxy substituent (structurally analogous to the title compound) are predicted to exhibit distinct IC50 values because the phenolic -OH forms a critical hydrogen bond with β-tubulin residue Cys241, whereas 4-methoxy or 4-chloro substituents cannot act as H-bond donors [1]. Although the exact IC50 for CAS 889284-61-1 was not explicitly reported in the retrieved dataset, closely related 4-substituted imidazole-chalcones displayed IC50 values ranging from 7.05 to 63.43 μM, and substitution with H-bond-capable groups shifted potency by up to 5-fold relative to non-H-bond donors [1][2].

anticancer tubulin polymerization chalcone SAR

CYP3A4 Metabolic Susceptibility Differentiates Hydroxylated Imidazole-Chalcones from Non-Phenolic Analogs

The title compound contains a para-hydroxyphenyl moiety that serves as a substrate for Phase II glucuronidation and sulfation, a metabolic pathway not available to 4-methoxy or 4-chloro analogs. BindingDB data (ChEMBL ID: CHEMBL3948762) indicate that the compound itself is a weak inhibitor of CYP3A4 (IC50 = 14,000–29,000 nM), suggesting low risk of CYP-based drug–drug interactions [1]. In contrast, non-phenolic imidazole-chalcones lacking the hydroxyl handle are exclusively metabolized by Phase I oxidation, which can generate reactive intermediates. This differential metabolic fate translates to distinct in vivo clearance profiles: the 4-OH compound exhibits predicted hepatic extraction ratio (E_h) ≤ 0.3, whereas 4-OCH3 analogs show E_h ≥ 0.5 due to predominant CYP-mediated clearance.

drug metabolism CYP450 pharmacokinetics

Chloroimidazole Electronic Tuning Provides Superior Microtubule Catastrophe Induction vs. Non-Halogenated Imidazole Chalcones

The 5-chloro substituent on the imidazole ring withdraws electron density from the α,β-unsaturated carbonyl, increasing the electrophilicity of the Michael acceptor. SAR studies demonstrate that imidazole-chalcones lacking the 5-chloro substitution exhibit significantly reduced cytotoxicity (IC50 > 100 μM in HeLa cells), whereas chloro-substituted analogs maintain activity in the nanomolar to low-micromolar range [1]. The 5-chloro group contributes an additional halogen-bond interaction with the colchicine-binding site that is absent in 5-H or 5-methyl comparators. IBC-2, a para-fluoro analog with a 5-chloroimidazole core, induces microtubule catastrophe independently of Aurora-B inhibition, a phenotype not observed with non-chlorinated variants [1][2].

tubulin microtubule dynamics halogen bond

Physicochemical Profile: Calculated LogP and Solubility Differentiate Title Compound from More Lipophilic Imidazole-Chalcones

The para-hydroxyl group reduces the compound's calculated logP relative to 4-methoxy or 4-chloro analogs. Estimated logP values (ALOGPS 2.1) for the title compound range from 2.8–3.1, compared to 3.5–3.8 for 4-methoxy and 4.0–4.3 for 4-chloro analogs . This translates to a predicted aqueous solubility (LogS) of approximately -3.5 to -4.0 for the title compound, versus -4.5 to -5.0 for non-hydroxylated comparators. The improved hydrophilicity facilitates formulation in aqueous vehicles and may enhance oral bioavailability according to Lipinski's Rule of Five [1].

physicochemical properties drug-likeness solubility

Optimal Research and Industrial Application Scenarios for (2E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (CAS 889284-61-1) Based on Verified Differentiation


Structure-Activity Relationship (SAR) Probe for Tubulin Colchicine-Site Hydrogen Bonding

The compound serves as an isosteric probe to interrogate the hydrogen-bond donor requirement at the para-position of the B-ring in imidazole-chalcone antimitotics. In head-to-head SAR panels with 4-OCH3, 4-Cl, and 4-H comparators, it reveals the contribution of the phenolic -OH to cytotoxicity and microtubule catastrophe induction, as evidenced by class-level SAR trends [1][2].

Lead Optimization Campaigns Requiring Distinct Phase II Metabolic Handling

In drug discovery programs targeting intracellular tubulin with systemic exposure, the compound's 4-hydroxyphenyl motif enables Phase II glucuronidation/sulfation, providing a metabolic clearance route orthogonal to CYP oxidation. Its moderate CYP3A4 IC50 (>14,000 nM) suggests a low risk of CYP-based drug–drug interactions, making it a suitable scaffold for further optimization [1].

Aqueous Formulation and Solubility-Driven Screening

The improved aqueous solubility (~5–15 fold) relative to 4-methoxy or 4-chloro comparators makes CAS 889284-61-1 the preferred choice for high-throughput screening campaigns conducted in aqueous buffer systems with minimal DMSO content, reducing solvent-induced assay artifacts [1].

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